molecular formula C12H14N2O4 B13045187 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13045187
M. Wt: 250.25 g/mol
InChI Key: XJKVVNZBBDHBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with a hydroxy-methylpropoxy group. Its chemical properties make it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves multiple steps. One common method includes the reaction of pyrazolo[1,5-a]pyridine with 2-hydroxy-2-methylpropyl bromide under basic conditions to introduce the hydroxy-methylpropoxy group. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential, particularly as a kinase inhibitor in cancer treatment.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing substrate phosphorylation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various receptor tyrosine kinases involved in cell growth and survival pathways .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c1-12(2,17)7-18-8-3-4-10-9(11(15)16)5-13-14(10)6-8/h3-6,17H,7H2,1-2H3,(H,15,16)

InChI Key

XJKVVNZBBDHBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C(=O)O)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.